molecular formula C19H25N5O3S B10992049 (E)-Nalpha-(morpholin-4-ylcarbonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-L-phenylalaninamide

(E)-Nalpha-(morpholin-4-ylcarbonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-L-phenylalaninamide

Cat. No.: B10992049
M. Wt: 403.5 g/mol
InChI Key: AHRFIHSMJLCWLI-HNNXBMFYSA-N
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Description

N-{(1S)-1-BENZYL-2-[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE is a complex organic compound that features a morpholine ring, a thiadiazole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1S)-1-BENZYL-2-[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization.

    Introduction of the Benzyl Group: This step involves the alkylation of the thiadiazole ring with a benzyl halide.

    Formation of the Morpholine Ring: This can be synthesized by reacting diethanolamine with a suitable dehydrating agent.

    Coupling Reactions: The final step involves coupling the thiadiazole derivative with the morpholine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(1S)-1-BENZYL-2-[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{(1S)-1-BENZYL-2-[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(1S)-1-BENZYL-2-[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific molecular targets involved in cancer makes it a promising candidate for further research and development.

Properties

Molecular Formula

C19H25N5O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[(2S)-1-oxo-3-phenyl-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C19H25N5O3S/c1-13(2)17-22-23-18(28-17)21-16(25)15(12-14-6-4-3-5-7-14)20-19(26)24-8-10-27-11-9-24/h3-7,13,15H,8-12H2,1-2H3,(H,20,26)(H,21,23,25)/t15-/m0/s1

InChI Key

AHRFIHSMJLCWLI-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C1=NN=C(S1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3

Origin of Product

United States

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